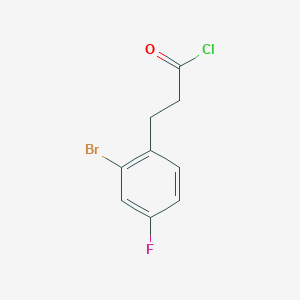![molecular formula C19H28N2O2S B2754192 2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one CAS No. 2380067-99-0](/img/structure/B2754192.png)
2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one, also known as TAK-915, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-915 belongs to the class of compounds known as GABA-A receptor positive allosteric modulators (PAMs), which have been shown to have anxiolytic and sedative effects.
作用機序
2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one acts as a positive allosteric modulator of the GABA-A receptor, which is a neurotransmitter receptor that plays a key role in the regulation of anxiety and sleep. By enhancing the activity of the GABA-A receptor, 2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one increases the inhibitory tone in the brain, leading to a reduction in anxiety and an increase in sleep.
Biochemical and Physiological Effects:
2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one has been shown to have several biochemical and physiological effects. In preclinical studies, 2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one has been shown to increase the levels of GABA in the brain, indicating that it enhances the activity of the GABA-A receptor. 2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one has also been shown to increase the duration of sleep and reduce the time it takes to fall asleep.
実験室実験の利点と制限
One advantage of 2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one is that it has a high selectivity for the GABA-A receptor, which reduces the potential for off-target effects. However, one limitation of 2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one is that it has a short half-life, which may limit its effectiveness in clinical settings.
将来の方向性
There are several future directions for the study of 2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one. One potential direction is the investigation of its effectiveness in clinical trials for the treatment of anxiety disorders and insomnia. Another potential direction is the development of more potent and longer-lasting positive allosteric modulators of the GABA-A receptor. Additionally, further studies are needed to understand the long-term effects of 2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one on the brain and the potential for tolerance and dependence.
合成法
The synthesis of 2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one involves several steps, including the reaction of 4-chlorothiophenol with 1,4-diazepane, followed by the reaction of the resulting product with 2-fluorophenylacetic acid. The final step involves the reaction of the intermediate product with 2-phenoxypropan-1-one. The synthesis of 2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one has been optimized to yield high purity and high yield.
科学的研究の応用
2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety disorders. In preclinical studies, 2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one has been shown to have anxiolytic effects in animal models of anxiety. 2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one has also been shown to have sedative effects, which may make it useful in the treatment of insomnia.
特性
IUPAC Name |
2-phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2S/c1-16(23-18-6-3-2-4-7-18)19(22)21-11-5-10-20(12-13-21)17-8-14-24-15-9-17/h2-4,6-7,16-17H,5,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMBNLJGBCHZBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCN(CC1)C2CCSCC2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-Oxa-8,13-diazadispiro[3.0.55.34]tridecan-12-one;hydrochloride](/img/structure/B2754111.png)
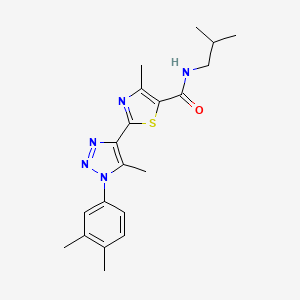
![1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2754117.png)
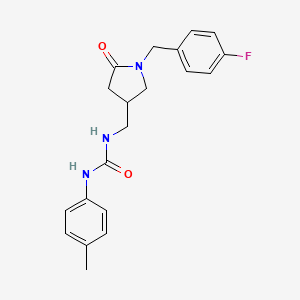
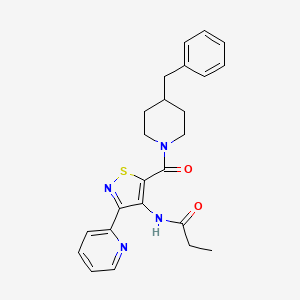
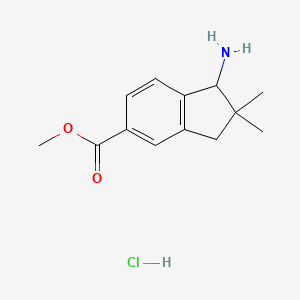

amine dihydrochloride](/img/structure/B2754124.png)
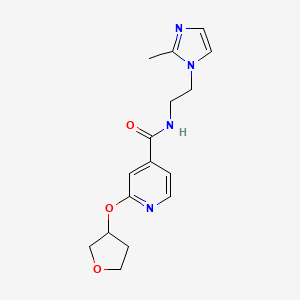
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethylphenyl)methanone](/img/structure/B2754126.png)

![N-(3,5-dimethoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2754128.png)
![7-ethoxy-5-(thiophen-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2754129.png)
